

# Application Notes and Protocols for [D-Asn5]-Oxytocin in Animal Model Studies

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Compound of Interest		
Compound Name:	[D-Asn5]-Oxytocin	
Cat. No.:	B12421045	Get Quote

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Introduction

[D-Asn5]-Oxytocin is a synthetic analog of the neuropeptide hormone oxytocin, where the L-asparagine residue at position 5 is replaced with its D-stereoisomer. This modification significantly alters its pharmacological profile. The bulk of available data on this compound originates from its initial synthesis and characterization in 1966. Published research on its application in contemporary animal models for behavioral or complex physiological studies is notably scarce. Therefore, these notes primarily summarize the foundational pharmacological data and provide protocols based on classic bioassays rather than established modern animal model applications.

# **Application Notes Chemical and Physical Properties**

Sequence: CYIQ-[D-Asn]-CPLG-NH2 (Disulfide bridge: Cys1-Cys6)

• CAS Number: 5754-53-0

Molecular Formula: C43H66N12O12S2

Molecular Weight: 1007.19 g/mol



- · Appearance: Typically a white to off-white powder.
- Solubility: Soluble in water and academic solvents. For in vivo use, sterile saline or an appropriate buffer is recommended.

## **Pharmacological Profile**

[D-Asn5]-Oxytocin is characterized as a weak partial agonist of the oxytocin receptor.

- Oxytocic Activity: It possesses very low specific activity in inducing uterine contractions
  compared to native oxytocin.[1] However, cumulative dose-response studies have shown
  that it has an intrinsic activity similar to oxytocin, indicating that while it binds to the receptor
  and elicits a response, its potency is substantially lower.[2][3][4]
- Vasodepressor Activity: Its effect on blood pressure (avian vasodepressor assay) is also markedly reduced compared to oxytocin.[1]
- Milk Ejection Activity: The potency in stimulating milk ejection is significantly lower than that of oxytocin.[1]
- Receptor Interaction: The substitution of the L-Asn5 with a D-Asn5 residue is a critical
  modification. The asparagine residue at position 5 is crucial for the biological activity of
  oxytocin agonists. Alterations at this position often lead to a dramatic loss of potency.[5] This
  makes [D-Asn5]-Oxytocin a useful tool for structure-activity relationship (SAR) studies
  investigating the specific conformational requirements of the oxytocin receptor.

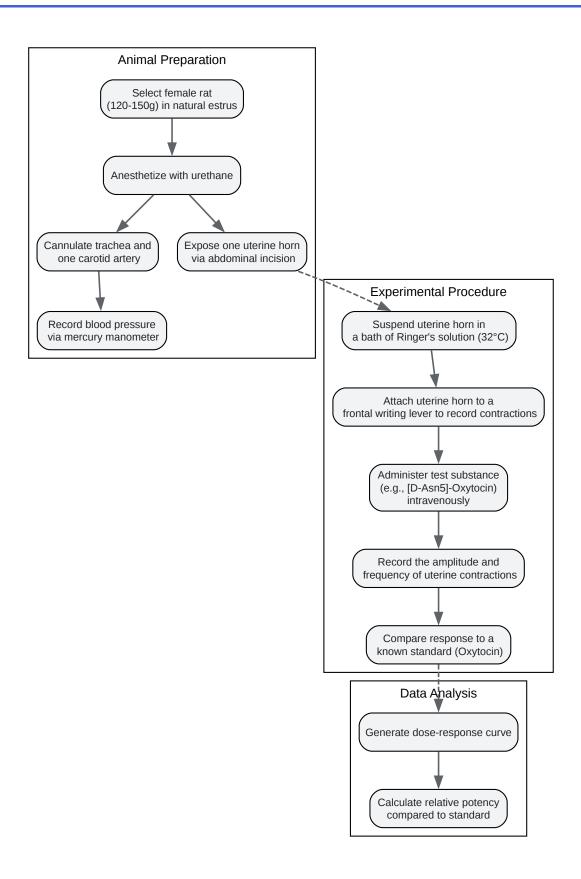
### **Mechanism of Action**

Like oxytocin, **[D-Asn5]-Oxytocin** exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). This cascade results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate protein kinase C (PKC), respectively. As a weak partial agonist, **[D-Asn5]-Oxytocin** activates this pathway but with a much lower efficacy than the endogenous ligand.









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